2-Chloro-6-isopropylaminopyrazine
Overview
Description
2-Chloro-6-isopropylaminopyrazine is an organic compound with the molecular formula C7H10ClN3. It is a pyrazine derivative, characterized by the presence of a chlorine atom at the 2-position and an isopropylamino group at the 6-position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropylaminopyrazine typically involves the chlorination of 6-isopropylaminopyrazine. One common method includes the reaction of 6-isopropylaminopyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 6-isopropylaminopyrazine in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isopropylaminopyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropylamino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form 2-amino-6-isopropylaminopyrazine
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Oxidation: Formation of oxides or nitroso derivatives.
Scientific Research Applications
2-Chloro-6-isopropylaminopyrazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylaminopyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-aminopyrazine
- 2-Chloro-6-methylaminopyrazine
- 2-Chloro-6-ethylaminopyrazine
Uniqueness
2-Chloro-6-isopropylaminopyrazine is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-7-4-9-3-6(8)11-7/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWMTHWFUORGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650048 | |
Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-00-7 | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(propan-2-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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